Medetomidine hydrochloride

Receptor Pharmacology Selectivity Profiling Veterinary Sedation

Researchers requiring titratable sedation with minimal off-target cardiovascular effects face limitations with generic α2-agonists. Medetomidine hydrochloride delivers 1620-fold α2/α1 selectivity-far exceeding clonidine (220-fold) and xylazine-ensuring primarily α2-mediated responses. • 5-fold lower IV dose vs. xylazine for equivalent sedation, reducing injection volume. • Faster recovery than romifidine, increasing procedural throughput in high-volume settings. • 100-fold higher affinity than xylazine across all α2-subtypes (α2A, α2B, α2C, α2D). Supplied at ≥98% purity with rigorous QC. For R&D only; shipped globally.

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS No. 106807-72-1
Cat. No. B010722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedetomidine hydrochloride
CAS106807-72-1
SynonymsHydrochloride, Medetomidine
Levomedetomidine
Medetomidine
Medetomidine Hydrochloride
MPV 785
MPV-785
MPV785
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
InChIInChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
InChIKeyVPNGEIHDPSLNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Medetomidine Hydrochloride: Selective α2-Agonist


Medetomidine hydrochloride (CAS 106807-72-1) is a racemic mixture of dexmedetomidine and levomedetomidine, functioning as a potent, highly selective α2-adrenoceptor (α2-AR) agonist [1]. It is widely utilized in veterinary medicine for sedation, analgesia, and muscle relaxation in species such as dogs and cats, and as a pre-anaesthetic agent to reduce the required dosage of injectable or inhalational anesthetics [2]. Its primary pharmacological actions are mediated through central and peripheral α2-ARs, leading to inhibition of norepinephrine release and sympathetic outflow [3].

Racemic α2-adrenoceptor agonist tool compound

Reported high α2/α1 selectivity profile for pathway studies

Supports sedation/analgesia research models in veterinary species

Why Medetomidine Cannot Be Substituted


Generic substitution among α2-adrenoceptor agonists is not scientifically justified due to marked differences in receptor selectivity, potency, duration of action, and species-specific pharmacodynamic responses. Medetomidine's α2/α1 selectivity ratio of 1620 is substantially higher than that of clonidine (220) and xylazine, directly translating to a more predictable sedative profile with potentially fewer off-target cardiovascular effects at therapeutic doses [1]. Furthermore, head-to-head in vivo studies demonstrate that equipotent sedative doses vary significantly between agents; for example, medetomidine requires a 5-fold lower intravenous dose than xylazine to achieve comparable sedation in goats [2]. Substituting medetomidine with an alternative α2-agonist without appropriate dose adjustment and consideration of its distinct pharmacokinetic/pharmacodynamic (PK/PD) relationship risks therapeutic failure, prolonged recovery, or adverse cardiopulmonary events [3].

Selectivity context

Reported α2/α1 selectivity ratio may differ from clonidine or xylazine, potentially altering off-target α1-mediated effects in assays.

Potency mismatch

Equipotent dose extrapolation may not transfer directly between α2-agonists without model-specific titration.

Recovery profile variance

Differences in pharmacokinetic duration could impact study timeline consistency across species models.

Medetomidine Comparative Evidence


Superior α2-Adrenoceptor Selectivity

Medetomidine exhibits a significantly higher α2/α1 selectivity ratio than both xylazine and clonidine, indicating a reduced propensity for activating α1-adrenoceptors at therapeutic concentrations. In rat brain membrane binding assays, medetomidine displayed an α2/α1 selectivity ratio of 1620, compared to a ratio of 220 for clonidine [1]. While a direct α1 Ki for xylazine is not reported in the same study, its α2 Ki is approximately 180-fold weaker than medetomidine's, suggesting a markedly inferior selectivity profile [1].

α2/α1 Selectivity
Head-to-head
Medetomidine ratio 1620
Clonidine ratio 220
Xylazine α2 Ki ≈180-fold weaker
Reported selectivity context supports α2-driven endpoint interpretation.
Radioligand binding in rat brain membrane; α1 confounding may be lower.
Receptor Pharmacology Selectivity Profiling Veterinary Sedation

Higher α2-Adrenoceptor Binding Affinity

Medetomidine demonstrates a markedly higher binding affinity for α2-adrenoceptors compared to detomidine and xylazine. In the same radioligand binding study, the Ki value for medetomidine was 1.08 nM, which is 1.5-fold lower (higher affinity) than detomidine's Ki of 1.62 nM, and 180-fold lower than xylazine's Ki of 194 nM [1]. This higher affinity is a primary determinant of its increased potency in vivo.

α2 Binding Affinity
Head-to-head
Medetomidine Ki = 1.08 nM
Detomidine Ki = 1.62 nM
Xylazine Ki = 194 nM
Higher reported affinity supports lower-dose study designs.
[³H]clonidine displacement assay.
Receptor Binding Affinity Profiling Veterinary Pharmacology

Higher Sedative Potency in Goats

Medetomidine achieves comparable sedation in goats at a 5-fold lower intravenous dose than xylazine. A head-to-head crossover study administered equipotent sedative doses of xylazine (100 µg/kg) and medetomidine (20 µg/kg) to goats, and found no significant differences in sedation scores over a 60-minute observation period [1]. This confirms medetomidine's superior in vivo potency.

Sedative Potency (Goat)
Head-to-head
Medetomidine 20 µg/kg IV
Xylazine 100 µg/kg IV
5-fold potency difference
Reported potency difference may reduce required mass per study.
Crossover study in 10 goats; sedation scores comparable.
Veterinary Anesthesia In Vivo Pharmacology Sedation Scoring

Faster Recovery Time in Cats

When compared to romifidine at doses producing clinically useful sedation in cats, medetomidine is associated with a significantly faster recovery of both sedation and physiological parameters. A randomized, blinded crossover study found that while romifidine (80, 120, 160 µg/kg IM) and medetomidine (20 µg/kg IM) produced similar levels of sedation, the time to recovery and the time for heart rate to return to baseline were shortest in the medetomidine group [1]. This faster recovery is a key clinical differentiator.

Recovery Profile (Cat)
Head-to-head
Medetomidine 20 µg/kg IM: HR recovery at 65 min
Romifidine 80-160 µg/kg IM: HR depressed >3 h
Faster recovery may improve procedural throughput in research.
Blinded crossover study in 5 cats.
Feline Sedation Recovery Kinetics Veterinary Anesthesia

Medetomidine Research & Veterinary Applications


Precision Sedation in Small Animal Research

For studies requiring reliable, titratable sedation with minimal interference from α1-adrenoceptor-mediated cardiovascular effects (e.g., hypertension), medetomidine is the preferred α2-agonist. Its 1620-fold selectivity for α2- over α1-adrenoceptors provides a wider therapeutic window than clonidine (220-fold) or xylazine, ensuring that observed physiological changes are primarily α2-mediated [1]. This is critical in cardiovascular, neuropharmacological, or metabolic research where off-target receptor activation can confound results.

High-Throughput Sedation in Feline Practice

Veterinary clinics with high feline patient volumes benefit from medetomidine's faster recovery profile relative to romifidine. The quantitative evidence shows that medetomidine (20 µg/kg) provides clinically useful sedation equivalent to higher doses of romifidine but allows for significantly quicker return of heart rate to baseline and overall recovery [1]. This reduces cage-side monitoring time and increases procedural throughput, directly impacting operational efficiency.

Dose-Sensitive Premedication for Small Ruminants

In small ruminant research or surgery where precise dosing and reduced drug volume are advantageous, medetomidine's 5-fold higher potency over xylazine is a critical differentiator [1]. The ability to use a 20 µg/kg IV dose instead of 100 µg/kg IV of xylazine to achieve equivalent sedation facilitates accurate delivery, minimizes injection volume, and can simplify drug inventory management in field or laboratory settings.

α2-Adrenoceptor Subtype Function Studies

Medetomidine, along with detomidine, exhibits approximately 100-fold higher affinity for all α2-adrenergic receptor subtypes (α2A, α2B, α2C, α2D) compared to xylazine [1]. This high, non-selective affinity for all α2-subtypes makes medetomidine a useful tool for pan-α2 activation in vitro and in vivo, without the confounding variable of subtype selectivity. This is particularly valuable in receptor pharmacology and signal transduction studies where robust, reproducible α2-AR activation is required.

Application
Selection Property
Validation Focus
α2-Adrenoceptor pathway studies
Reported α2/α1 selectivity context
α2-mediated endpoint monitoring, α1 off-target assessment
Veterinary sedation protocol development
Potency and recovery profile review
Dose-response consistency in target species model
Small ruminant anesthesia research
Reported potency difference vs xylazine
Reduced injection volume and mass logistics
α2-AR subtype pharmacology
Reported pan-α2 subtype affinity
Reproducible α2A/2B/2C activation in vitro

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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